wwl229
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Overview
Description
WWL229 is a selective inhibitor of carboxylesterase 3 (Ces3), an enzyme involved in lipid metabolism. This compound has shown potential in promoting lipid storage in cultured adipocytes and preventing basal lipolysis . It is primarily used in scientific research to study metabolic diseases and enzyme inhibition.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate, also known as WWL229, is the enzyme Carboxylesterase 3 (Ces3) in mice and its human orthologue CES1 . Ces3 is a serine hydrolase involved in lipolysis, a process that breaks down triglycerides into free fatty acids .
Mode of Action
This compound acts as a selective inhibitor of Ces3 . It inhibits the triglyceride hydrolase activity of Ces3, which results in the promotion of lipid storage in cultured adipocytes and prevention of basal lipolysis .
Biochemical Pathways
The inhibition of Ces3 by this compound affects the lipid metabolism pathway. Ces3 mediates the hydrolysis of triglycerides in white adipose tissue, liberating free fatty acids into circulation . By inhibiting Ces3, this compound alters lipid profiles, which are directly linked to impaired mitochondrial function .
Pharmacokinetics
The compound is soluble in various solvents such as dmf, dmso, and ethanol , which may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of Ces3 by this compound leads to altered lipid profiles and promotes lipid storage in cultured adipocytes . This action prevents basal lipolysis, which is the breakdown of fats into fatty acids . In the context of hepatocellular carcinoma, the interference with lipid signaling by targeting the CES1-PPARα/γ-SCD axis sensitizes cancer cells to cisplatin treatment .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and human Carboxylesterase 1 (CES1), which are serine hydrolases involved in lipolysis and liver detoxification. The inhibition of these enzymes by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate leads to a reduction in the breakdown of lipids, promoting lipid storage and differentiation in adipocytes .
Cellular Effects
The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound inhibits basal lipolysis in adipocytes, leading to increased lipid storage and differentiation. Additionally, it has been observed to influence cell signaling pathways related to lipid metabolism. The inhibition of Carboxylesterase 1 by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate results in decreased fatty acid release, which can impact cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate involves its binding to the active site of Carboxylesterase 3 and Carboxylesterase 1 enzymes. This binding inhibits the enzymatic activity, preventing the hydrolysis of ester bonds in lipid molecules. The inhibition of these enzymes leads to a decrease in lipolysis and an increase in lipid storage within adipocytes. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate does not significantly inhibit other serine hydrolases, indicating its high selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that prolonged exposure to 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate can lead to adaptive changes in cellular metabolism, including alterations in gene expression related to lipid metabolism .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage and reduced lipolysis. At higher doses, toxic effects have been observed, including liver damage and metabolic disturbances. These findings highlight the importance of dosage optimization in therapeutic applications of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate .
Metabolic Pathways
4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is involved in metabolic pathways related to lipid metabolism. It interacts with Carboxylesterase 3 and Carboxylesterase 1, inhibiting their activity and altering the metabolic flux of lipid molecules. This inhibition leads to increased lipid storage and reduced fatty acid release, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is efficiently taken up by adipocytes, where it exerts its inhibitory effects on Carboxylesterase 3 and Carboxylesterase 1. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate has been observed to accumulate in lipid droplets within adipocytes, further promoting lipid storage .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is primarily within the cytoplasm of adipocytes. The compound is directed to lipid droplets, where it inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage. This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate to lipid-rich compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
WWL229 can be synthesized through a multi-step process involving the reaction of 2-(3-methoxypropyl)-1-piperidinecarboxylic acid with 4-nitrophenyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
WWL229 primarily undergoes esterification reactions. It is known to inhibit carboxylesterase 3 by binding to the active site of the enzyme, preventing the hydrolysis of triglycerides .
Common Reagents and Conditions
Reagents: 2-(3-methoxypropyl)-1-piperidinecarboxylic acid, 4-nitrophenyl ester, dimethyl sulfoxide (DMSO)
Conditions: Esterification reactions typically require controlled temperatures and the presence of catalysts to ensure high yield and purity
Major Products
The primary product of the reaction is this compound, which is a colorless to light yellow liquid with a molecular weight of 322.36 g/mol .
Scientific Research Applications
WWL229 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and lipid metabolism.
Biology: Helps in understanding the role of carboxylesterase 3 in adipocyte differentiation and lipid storage.
Medicine: Potential therapeutic applications in treating metabolic diseases such as obesity and diabetes by regulating lipid metabolism.
Industry: Utilized in the development of enzyme inhibitors and metabolic disease research
Comparison with Similar Compounds
Similar Compounds
WWL113: Another selective inhibitor of carboxylesterase 3, similar in structure and function to WWL229.
JZL195: Inhibits multiple serine hydrolases, including carboxylesterase 3, but with less selectivity compared to this compound
Uniqueness
This compound is unique due to its high selectivity for carboxylesterase 3, making it a valuable tool for studying lipid metabolism and enzyme inhibition. Its ability to promote lipid storage and prevent basal lipolysis sets it apart from other inhibitors .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVSAGMWRVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?
A1: this compound is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] this compound binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.
- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []
- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []
- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []
Q2: How does this compound affect the inflammatory response, specifically in the context of prostaglandin metabolism?
A2: this compound has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.
- Augmented lung inflammation: In female mice, this compound treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []
- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, this compound potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, this compound stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []
- Attenuated pro-inflammatory effects of PGE2-G: Conversely, this compound treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []
Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by this compound in terms of its impact on inflammation?
A3: Both pharmacological inhibition of CES1d by this compound and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.
- Similar augmentation of lung inflammation: Similar to this compound treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []
- Sex-specific effects of this compound: Interestingly, the pro-inflammatory effect of this compound in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.
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